Regioisomeric Specificity: 4-Amino vs. 5-Amino Substitution Determines Kinase Hinge-Binding Utility
In the 1H-pyrazole-3-carboxamide kinase inhibitor scaffold, the 4-position amino group is the validated attachment point for introducing heterocyclic substituents that engage the kinase hinge region. The seminal SAR study by Wang et al. (J. Med. Chem. 2018) explicitly demonstrated that 'incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition' [1]. Derivative compounds elaborated at the 4-amino position achieved FLT3 IC₅₀ values as low as 0.089 nM (compound 8t), representing a >26-fold improvement over the lead FN-1501 (FLT3 IC₅₀ = 2.33 nM) [2]. In contrast, the 5-amino regioisomer (5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, CAS 512188-08-8) positions the amino group at a different vector relative to the carboxamide, making it unsuitable for the same hinge-binding geometry and lacking published evidence of FLT3/CDK inhibitory activity when derivatized at the 5-position. The target compound (4-amino) therefore occupies an indispensable niche as the regioisomer required for the most potent FLT3/CDK inhibitor series reported to date [1][2].
| Evidence Dimension | Regioisomeric position of the amino group and its impact on kinase inhibitor potency after derivatization |
|---|---|
| Target Compound Data | 4-amino regioisomer; serves as precursor for derivatives achieving FLT3 IC₅₀ = 0.089 nM (compound 8t) [2] |
| Comparator Or Baseline | 5-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 512188-08-8); no published FLT3/CDK inhibitory activity data for derivatives elaborated at the 5-amino position |
| Quantified Difference | The 4-amino regioisomer enables access to inhibitors with FLT3 IC₅₀ down to 0.089 nM; the 5-amino regioisomer lacks demonstrated utility for FLT3/CDK hinge-binding. The positional switch represents at minimum a >26-fold potency differential relative to the 4-amino-substituted lead FN-1501 (FLT3 IC₅₀ = 2.33 nM) [2]. |
| Conditions | FLT3 kinase inhibition assay (recombinant human FLT3); cellular antiproliferation assay in MV4-11 AML cells [1][2] |
Why This Matters
For medicinal chemistry teams prosecuting FLT3 or CDK inhibitor programs, procurement of the 4-amino regioisomer is non-negotiable; the 5-amino regioisomer cannot access the validated hinge-binding geometry and would require de novo SAR exploration with uncertain outcomes.
- [1] Wang, Z.; et al. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor. J. Med. Chem. 2018, 61, 1499–1518. View Source
- [2] Sheng, T.; et al. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules 2019, 24, 4339. Compound 8t: FLT3 IC₅₀ = 0.089 nM; FN-1501 comparator: FLT3 IC₅₀ = 2.33 nM. View Source
